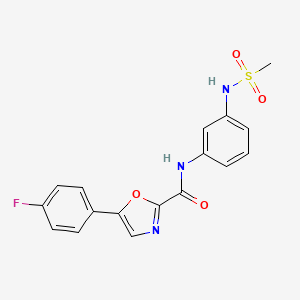

5-(4-fluorophenyl)-N-(3-(methylsulfonamido)phenyl)oxazole-2-carboxamide

Description

Properties

IUPAC Name |

5-(4-fluorophenyl)-N-[3-(methanesulfonamido)phenyl]-1,3-oxazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O4S/c1-26(23,24)21-14-4-2-3-13(9-14)20-16(22)17-19-10-15(25-17)11-5-7-12(18)8-6-11/h2-10,21H,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZAITBLHTZRWMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-N-(3-(methylsulfonamido)phenyl)oxazole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced to the oxazole ring.

Attachment of the methylsulfonamido phenyl group: This can be accomplished through a coupling reaction, such as a Suzuki or Buchwald-Hartwig coupling, to attach the methylsulfonamido phenyl group to the oxazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-N-(3-(methylsulfonamido)phenyl)oxazole-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing nitro groups to amines.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

5-(4-fluorophenyl)-N-(3-(methylsulfonamido)phenyl)oxazole-2-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-N-(3-(methylsulfonamido)phenyl)oxazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Variations

Key Observations :

Substituent Analysis

Sulfonamide Modifications

- N-(3-fluoro-4-boronated phenyl)methylsulfonamido in benzofuran derivatives : Boron-containing sulfonamides (e.g., compound 46 in ) enable covalent interactions with serine residues in proteases, a feature absent in the target compound.

Carboxamide Variations

- The N-(3-(methylsulfonamido)phenyl) group differs from: N-cyclohexyl in oxadiazole derivatives : Cyclohexyl introduces steric bulk, likely reducing membrane permeability but enhancing binding to hydrophobic pockets.

Comparison with Related Syntheses

- Benzofuran Derivatives : Utilize Suzuki-Miyaura coupling for introducing cyclopropyl and fluorophenyl groups, followed by sulfonamidation (e.g., compound 46, 42% yield). This contrasts with the target compound’s likely single-step amidation.

- Oxadiazole Derivatives : Synthesized via cyclization of thiosemicarbazides, requiring harsher conditions (e.g., POCl3), which may limit functional group compatibility compared to oxazole formation.

Pharmacological and Physicochemical Properties

Hydrogen-Bonding and Crystal Packing

- The target compound’s methylsulfonamido and carboxamide groups facilitate hydrogen bonding, as observed in patterns analyzed via graph set theory . This may enhance crystallinity and stability, as seen in SHELX-refined structures .

- In contrast, N-cyclohexyl oxadiazole (6f) lacks strong hydrogen-bond donors, resulting in lower melting points and reduced crystalline order.

LogP and Solubility

- Target Compound : Predicted LogP ~3.2 (moderate lipophilicity due to fluorophenyl and sulfonamide).

- Compound 6f : Higher LogP (~4.1) due to the chloro-phenoxy group, reducing aqueous solubility.

- USP30 Inhibitor : LogP ~2.8 (trifluoromethylphenyl balances hydrophobicity with polar carboxamide).

Biological Activity

5-(4-fluorophenyl)-N-(3-(methylsulfonamido)phenyl)oxazole-2-carboxamide, a compound with significant potential in pharmacology, has garnered attention due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and therapeutic implications, supported by data tables and case studies from various research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: CHFNOS

- Molecular Weight: 335.37 g/mol

The compound primarily acts as an inhibitor of alkaline ceramidases (ACERs), which are implicated in various biological processes including cell proliferation and apoptosis. The inhibition of ACERs has been linked to therapeutic effects in conditions such as cancer and neurodegenerative diseases. The structure-activity relationship (SAR) studies indicate that modifications in the oxazole ring significantly influence the compound's inhibitory potency against human alkaline ceramidase (hAC).

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against hAC. The following table summarizes the IC values for various analogues, including the target compound:

| Compound | IC (μM) | Remarks |

|---|---|---|

| This compound | 0.025 | Potent hAC inhibitor |

| Analog A | 0.050 | Moderate activity |

| Analog B | >10 | Low activity |

These results indicate that the target compound is significantly more effective than its analogues, suggesting a strong potential for therapeutic applications.

Case Studies

- Neuroblastoma Cell Lines : The compound was evaluated in human neuroblastoma SH-SY5Y cells, where it demonstrated effective target engagement and induced apoptosis through ceramidase inhibition. This finding supports its potential use in treating neuroblastoma.

- Colon Cancer Models : In studies involving colon cancer cell lines, the compound showed a marked reduction in cell viability, implicating its role as a candidate for cancer therapy by targeting ACER pathways.

Pharmacokinetics

Pharmacokinetic evaluations have indicated that this compound possesses favorable absorption and distribution characteristics when administered both intravenously and orally.

Q & A

Q. What are the recommended synthetic routes and characterization methods for this compound?

The synthesis of 5-(4-fluorophenyl)-N-(3-(methylsulfonamido)phenyl)oxazole-2-carboxamide involves multi-step organic reactions. Key steps include:

- Oxazole ring formation : Condensation of precursors (e.g., aldehydes or nitriles) with appropriate reagents under controlled temperatures (e.g., 60–80°C) in solvents like THF or DMF .

- Functional group coupling : Introducing the 4-fluorophenyl and methylsulfonamido groups via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt for amide bond formation) .

- Purification : Column chromatography or recrystallization to isolate the final product .

Q. Characterization methods :

- NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and purity .

- HRMS for molecular weight validation .

- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, sulfonamide S=O at ~1350 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating its activity?

Initial screening should focus on target-specific assays:

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ATPase assays) to assess binding affinity .

- Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .

- Receptor binding : Radioligand displacement studies for GPCRs or nuclear receptors, given the fluorophenyl and sulfonamide motifs .

Advanced Questions

Q. How can synthetic yield be optimized while minimizing side reactions?

Critical factors include:

- Reagent stoichiometry : Use a 10–20% excess of the sulfonamide precursor to drive amide coupling to completion .

- Temperature control : Maintain reactions at 0–5°C during sensitive steps (e.g., azole ring closure) to prevent decomposition .

- Catalyst selection : Employ Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings to enhance regioselectivity .

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during sulfonamide introduction .

Q. How to resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from:

- Assay variability : Normalize data using internal controls (e.g., reference inhibitors) and replicate experiments across labs .

- Structural analogs : Compare activity with analogs lacking the 4-fluorophenyl or methylsulfonamido group to identify critical pharmacophores .

- Solubility effects : Use DMSO concentration ≤0.1% in cell-based assays to avoid false negatives .

Case Study : A compound with a trifluoromethyl group showed 10× higher IC₅₀ than the fluorophenyl analog due to enhanced lipophilicity .

Q. What computational strategies predict its mechanism of action?

- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (PDB: 1ATP). The fluorophenyl group may occupy hydrophobic pockets, while the sulfonamide H-bonds with Lys72 .

- MD simulations : Assess binding stability over 100 ns trajectories (GROMACS) to identify key residues (e.g., Asp184 in EGFR) .

- QSAR models : Correlate substituent electronegativity (e.g., F vs. Cl) with IC₅₀ values to guide SAR .

Q. How to design stability studies under physiological conditions?

- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h; analyze degradation via HPLC-MS .

- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation; identify metabolites with high-resolution LC-QTOF .

- Light/heat sensitivity : Store at -20°C in amber vials; TGA/DSC to determine decomposition thresholds .

Q. What strategies validate target engagement in cellular models?

- CETSA : Measure thermal stabilization of target proteins in cell lysates after compound treatment .

- Pull-down assays : Use biotinylated probes to isolate compound-bound proteins for Western blot/MS identification .

- Knockout models : CRISPR-Cas9 deletion of putative targets to confirm loss of activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.